16α,17α-Epoxy Exemestane 16α,17α-Epoxy Exemestane
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207662
InChI:
SMILES:
Molecular Formula: C₂₀H₂₄O₂
Molecular Weight: 296.4

16α,17α-Epoxy Exemestane

CAS No.:

Cat. No.: VC0207662

Molecular Formula: C₂₀H₂₄O₂

Molecular Weight: 296.4

* For research use only. Not for human or veterinary use.

16α,17α-Epoxy Exemestane -

Specification

Molecular Formula C₂₀H₂₄O₂
Molecular Weight 296.4

Introduction

Chemical Structure and Properties

16α,17α-Epoxy Exemestane is characterized by an epoxy group at the 16 and 17 positions of the exemestane molecule. This structural modification results in unique chemical properties that distinguish it from the parent compound.

Basic Chemical Information

ParameterValue
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
IUPAC Name(1R,2S,4R,6S,7S,10S,11R)-7,11-dimethyl-17-methylidene-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-14-one
Chemical ClassificationSteroidal epoxide, Aromatase inhibitor derivative
Physical StateSolid

The epoxy group creates a three-membered ring containing an oxygen atom bridging the 16α and 17α positions of the steroid framework. This modification alters the three-dimensional structure of the molecule and its reactivity patterns compared to exemestane.

Structural Relationship to Exemestane

Exemestane itself (6-methyleneandrosta-1,4-diene-3,17-dione) is a third-generation steroidal aromatase inhibitor that irreversibly binds to and inactivates aromatase, the enzyme responsible for converting androgens to estrogens. The addition of the epoxy group at the 16α,17α positions represents a significant structural modification that potentially affects how the molecule interacts with its biological targets .

Synthesis and Metabolism

16α,17α-Epoxy Exemestane is primarily classified as a potential metabolite of exemestane, suggesting it may be formed during the metabolic processing of the parent drug in the body.

Chemical Synthesis

The synthesis of 16α,17α-Epoxy Exemestane typically involves starting with exemestane or related steroidal precursors, followed by epoxidation reactions. The synthetic route must be optimized for yield and purity, often requiring sophisticated purification techniques such as chromatography. Manufacturers list this compound as being under development or synthesis, indicating ongoing refinement of production methods .

Biological Activity and Mechanism of Action

16α,17α-Epoxy Exemestane participates in various chemical reactions essential for its biological activity. The compound's interaction with aromatase involves complex mechanisms where hydrogen bonding and hydrophobic interactions play significant roles in binding affinity and specificity.

Aromatase Inhibition

As a derivative of exemestane, 16α,17α-Epoxy Exemestane likely maintains aromatase inhibitory activity, though potentially with modified potency or binding characteristics. The epoxy group may enhance binding affinity to the aromatase enzyme by providing additional points for hydrogen bonding or by inducing conformational changes that improve the fit within the enzyme's active site.

Research indicates that epoxy derivatives of exemestane can be potent aromatase inhibitors, potentially contributing to reduced estrogen synthesis . This ability to inhibit aromatase makes such compounds valuable in treating hormone-dependent cancers, particularly estrogen receptor-positive breast cancer.

Structure-Activity Relationships

The presence of the epoxy group at the 16α,17α positions modifies the steroid structure in a way that may enhance pharmacological properties. Studies on related steroidal compounds suggest that such structural modifications can significantly affect:

  • Binding affinity to target enzymes

  • Metabolic stability

  • Bioavailability

  • Selectivity for aromatase over other steroidogenic enzymes

These structure-activity relationships provide valuable insights for the design of more effective anti-cancer agents .

Research Findings and Applications

Research on 16α,17α-Epoxy Exemestane primarily focuses on its potential applications in managing hormone-sensitive cancers by reducing estrogen levels in the body.

Analytical Detection and Characterization

The identification and quantification of 16α,17α-Epoxy Exemestane in pharmaceutical preparations and biological samples require sophisticated analytical techniques.

Analytical Methods

Common methods for detecting and quantifying 16α,17α-Epoxy Exemestane include:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared Spectroscopy (IR)

These techniques allow for precise identification of the compound and assessment of its purity in research settings .

Quality Control Applications

As a potential impurity or metabolite of exemestane, the detection and quantification of 16α,17α-Epoxy Exemestane is important in pharmaceutical quality control. Monitoring its presence helps ensure the purity and consistency of exemestane formulations, which is critical for therapeutic efficacy and safety .

Comparison with Other Exemestane Derivatives

Understanding how 16α,17α-Epoxy Exemestane compares to other exemestane derivatives provides context for its significance in cancer research.

Structural Variants

Several other exemestane derivatives and metabolites have been identified, including:

DerivativeMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
16α,17α-Epoxy ExemestaneC20H24O2296.4Epoxy group at positions 16α,17α
17-Beta-Hydroxy Exemestane EpoxideC20H26O3314.4Epoxy group and hydroxyl at C-17
6-beta-ExemestaneC20H24O2296.4Isomer with altered configuration
Exemestane 6-Hydroxymethyl ImpurityC20H24O3312.4Hydroxymethyl group at C-6
Exemestane Metabolite 2C21H28O4344.5Additional oxygen-containing groups

This diversity of structural variants highlights the complex metabolism of exemestane and the importance of understanding each derivative's specific properties and potential biological activities .

Activity Comparison

Studies on various exemestane derivatives, including epoxy forms, suggest that structural modifications can significantly impact aromatase inhibitory activity. Some epoxy derivatives have shown potent inhibition, potentially exceeding that of exemestane itself in certain assays. This indicates that the epoxy functionality may enhance binding to the aromatase enzyme or improve other pharmacological parameters .

Current Research Status and Future Directions

Research on 16α,17α-Epoxy Exemestane continues to evolve, with several important avenues for future investigation.

Ongoing Research Areas

Current research focus areas include:

  • Precise determination of aromatase inhibitory potency compared to exemestane

  • Evaluation of pharmacokinetic properties

  • Assessment of activity against treatment-resistant breast cancer cells

  • Exploration of potential reduced side effects compared to existing aromatase inhibitors

Future Research Directions

Potential future research directions may include:

  • Development of improved synthetic routes for 16α,17α-Epoxy Exemestane

  • Clinical evaluation of efficacy in patients with hormone-dependent cancers

  • Investigation of combination therapies with other anticancer agents

  • Exploration of additional biological targets beyond aromatase

These research avenues could potentially establish 16α,17α-Epoxy Exemestane as a valuable component of cancer treatment strategies .

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